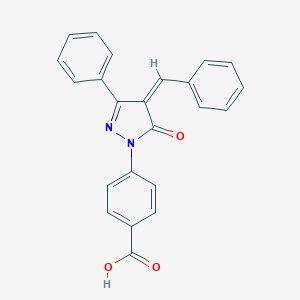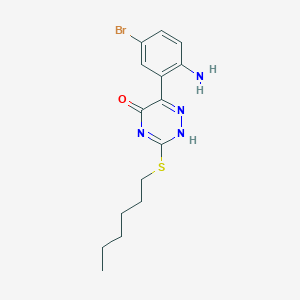![molecular formula C21H17N3O5S B307698 2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL](/img/structure/B307698.png)
2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL is a complex organic compound with a unique structure that combines various functional groups, including methoxy, nitro, and phenol groups, along with a thienyl and dihydropyrazolo[1,5-c][1,3]benzoxazin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL involves multiple steps, starting with the preparation of the core benzoxazin structure. The key steps typically include:
Formation of the Benzoxazin Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functionalization with Methoxy and Nitro Groups: These groups are introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-nitrophenol: Shares the methoxy and nitro groups but lacks the complex benzoxazin structure.
4-Methoxy-2-nitrophenol: Similar functional groups but different structural arrangement.
Thienyl-substituted Benzoxazines: Compounds with similar thienyl and benzoxazin moieties.
Uniqueness
2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL is unique due to its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O5S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-methoxy-3-nitro-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C21H17N3O5S/c1-28-20-16(25)9-8-13(19(20)24(26)27)21-23-15(12-5-2-3-6-17(12)29-21)11-14(22-23)18-7-4-10-30-18/h2-10,15,21,25H,11H2,1H3 |
InChI Key |
UHSZQIAOIGVZGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307615.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![7-benzoyl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307624.png)
![1-[6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE](/img/structure/B307625.png)
![[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate](/img/structure/B307626.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307629.png)

![4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B307634.png)
![{2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307635.png)

![4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid](/img/structure/B307637.png)
![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B307638.png)
